molecular formula C9H8Cl3NO B11691585 Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)- CAS No. 2563-96-4

Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)-

Cat. No.: B11691585
CAS No.: 2563-96-4
M. Wt: 252.5 g/mol
InChI Key: WJTMDWHORSRZQN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,2,2-Trichloro-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylphenylamine with trichloroacetyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2,2-Trichloro-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trichloro-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

2,2,2-Trichloro-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of 2,2,2-Trichloro-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

2563-96-4

Molecular Formula

C9H8Cl3NO

Molecular Weight

252.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C9H8Cl3NO/c1-6-3-2-4-7(5-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

WJTMDWHORSRZQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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